![molecular formula C13H8Cl2O B12878660 1-(Dichloromethyl)dibenzo[b,d]furan CAS No. 139781-07-0](/img/structure/B12878660.png)
1-(Dichloromethyl)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)dibenzo[b,d]furan is a heterocyclic organic compound that belongs to the dibenzofuran family Dibenzofurans are characterized by two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)dibenzo[b,d]furan can be synthesized through the formylation of dibenzo[b,d]furan. One common method involves the reaction of dibenzo[b,d]furan with α,α-dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride. This reaction typically yields a mixture of isomeric aldehydes, which can be separated and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The dichloromethyl group can be substituted by nucleophiles to form various functionalized derivatives.
Common Reagents and Conditions:
Halogenation: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Friedel-Crafts Acylation: This reaction typically requires an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions include halogenated derivatives, acylated compounds, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
1-(Dichloromethyl)dibenzo[b,d]furan has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are studied for their potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Research: The compound is investigated for its role in inhibiting specific enzymes and pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)dibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biological pathways .
Comparison with Similar Compounds
Dibenzofuran: The parent compound, which lacks the dichloromethyl group.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzodioxin: A related compound with two oxygen atoms in the central ring.
Uniqueness: 1-(Dichloromethyl)dibenzo[b,d]furan is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
139781-07-0 |
|---|---|
Molecular Formula |
C13H8Cl2O |
Molecular Weight |
251.10 g/mol |
IUPAC Name |
1-(dichloromethyl)dibenzofuran |
InChI |
InChI=1S/C13H8Cl2O/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7,13H |
InChI Key |
JRGZWJFCPHQERK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12878587.png)

![4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B12878596.png)
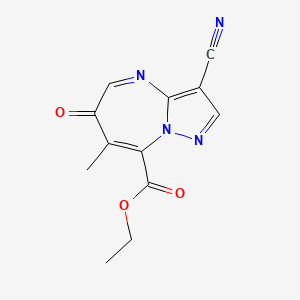
![[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)

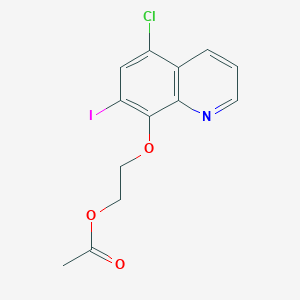
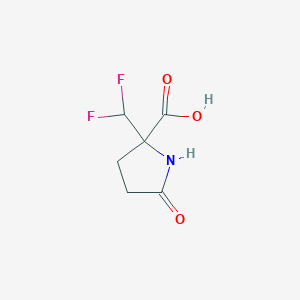
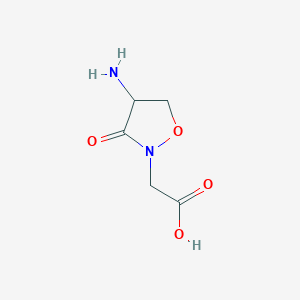
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
![1-(4-methylphenyl)-2-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]ethanone](/img/structure/B12878659.png)
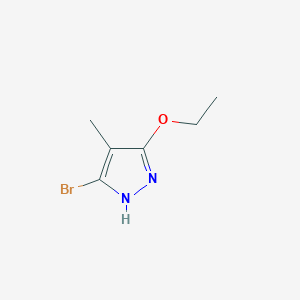
![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
